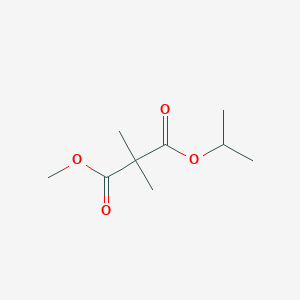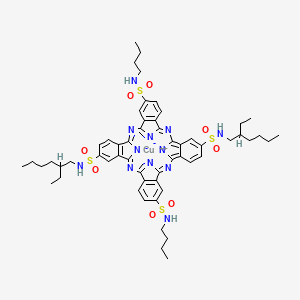
5-Ethyl-4-methylbenzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-methylbenzene-1,2,3-triol is an aromatic compound with a benzene ring substituted with an ethyl group at the 5th position, a methyl group at the 4th position, and three hydroxyl groups at the 1st, 2nd, and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methylbenzene-1,2,3-triol can be achieved through several methods, including electrophilic aromatic substitution reactions. One common approach involves the nitration of a precursor compound followed by reduction and subsequent hydroxylation. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation to introduce the ethyl and methyl groups, followed by selective hydroxylation. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-methylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.
Scientific Research Applications
5-Ethyl-4-methylbenzene-1,2,3-triol has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methylbenzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1,2,3-triol: Lacks the ethyl group at the 5th position, resulting in different chemical and biological properties.
5-Ethylbenzene-1,2,3-triol: Lacks the methyl group at the 4th position, leading to variations in reactivity and applications.
Benzene-1,2,3-triol: Lacks both the ethyl and methyl groups, making it a simpler structure with distinct properties.
Uniqueness
5-Ethyl-4-methylbenzene-1,2,3-triol is unique due to the specific arrangement of its substituents, which influences its reactivity, stability, and potential applications. The presence of both ethyl and methyl groups, along with three hydroxyl groups, provides a versatile platform for further chemical modifications and functionalization.
Properties
CAS No. |
66125-15-3 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-ethyl-4-methylbenzene-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c1-3-6-4-7(10)9(12)8(11)5(6)2/h4,10-12H,3H2,1-2H3 |
InChI Key |
SXQZRYBURBSQNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)
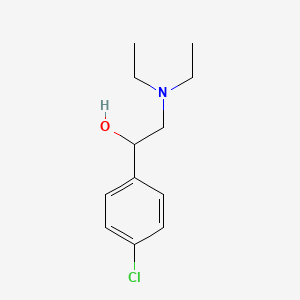
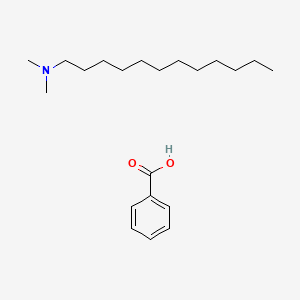
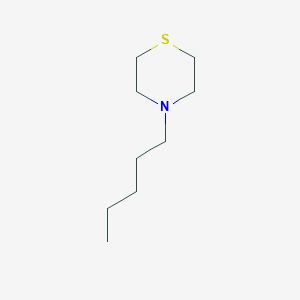
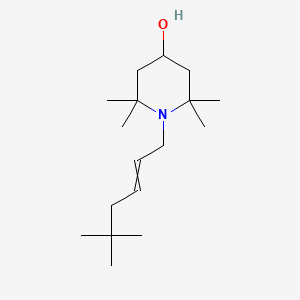
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
